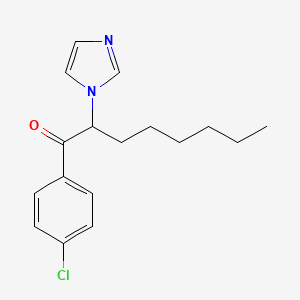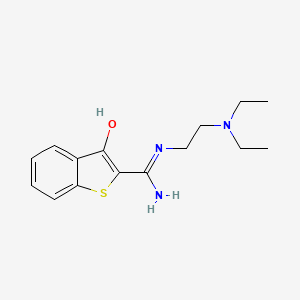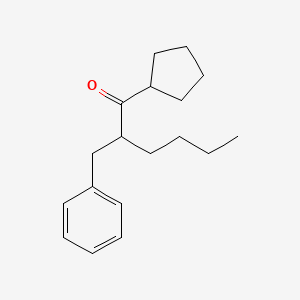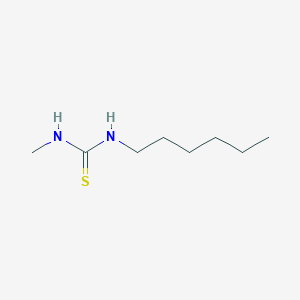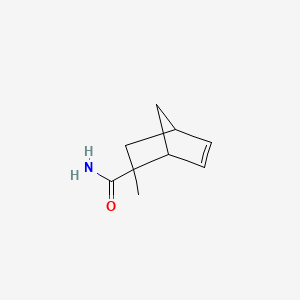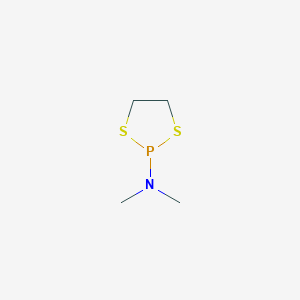
N,N-dimethyl-1,3,2-dithiaphospholan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1,3,2-dithiaphospholan-2-amine: is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two sulfur atoms and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1,3,2-dithiaphospholan-2-amine typically involves the reaction of phosphorus trichloride with dimethylamine and a sulfur source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PCl3+2(CH3)2NH+2S→this compound+3HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-dimethyl-1,3,2-dithiaphospholan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amine group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group.
Major Products Formed:
Oxidation: Formation of oxides or sulfoxides.
Reduction: Formation of reduced phosphorus compounds.
Substitution: Formation of substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1,3,2-dithiaphospholan-2-amine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-1,3,2-dithiaphospholan-2-amine involves its interaction with molecular targets through its phosphorus and sulfur atoms. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The amine group can also participate in hydrogen bonding and other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
- N,N-dimethyl-1,3,2-diazaphospholidin-2-amine
- N,N-dimethyl-1,3,2-dithiaphospholan-2-oxide
- N,N-dimethyl-1,3,2-diazaphospholidin-2-oxide
Comparison: N,N-dimethyl-1,3,2-dithiaphospholan-2-amine is unique due to the presence of sulfur atoms in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogs
Eigenschaften
CAS-Nummer |
41855-87-2 |
|---|---|
Molekularformel |
C4H10NPS2 |
Molekulargewicht |
167.2 g/mol |
IUPAC-Name |
N,N-dimethyl-1,3,2-dithiaphospholan-2-amine |
InChI |
InChI=1S/C4H10NPS2/c1-5(2)6-7-3-4-8-6/h3-4H2,1-2H3 |
InChI-Schlüssel |
XEAAATNISRSEGX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P1SCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)

![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)


![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
